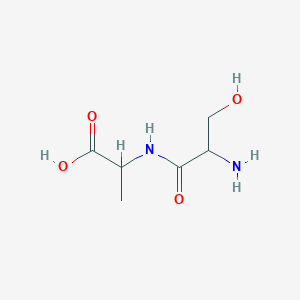
DL-Seryl-DL-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Seryl-DL-alanine is a dipeptide composed of the amino acids serine and alanine. It is a synthetic compound that has been studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The compound is characterized by the presence of both D- and L- forms of serine and alanine, which gives it unique properties compared to its individual amino acid components.
準備方法
Synthetic Routes and Reaction Conditions: DL-Seryl-DL-alanine can be synthesized through a series of chemical reactions involving the coupling of DL-serine and DL-alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between the amino acids. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using specific enzymes that catalyze the formation of peptide bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis. The use of immobilized enzymes and continuous flow reactors can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: DL-Seryl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of alanine can be reduced to form an alcohol.
Substitution: The amino group of serine or alanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products:
Oxidation: Formation of ketones or aldehydes from the hydroxyl group of serine.
Reduction: Formation of alcohols from the carbonyl group of alanine.
Substitution: Formation of substituted amino acids or peptides.
科学的研究の応用
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, as well as its potential as a building block for synthetic peptides.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of DL-Seryl-DL-alanine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, influencing various biochemical processes. For example, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The presence of both D- and L- forms of serine and alanine can lead to unique interactions with chiral receptors and enzymes, resulting in distinct biological effects.
類似化合物との比較
DL-Alanyl-DL-serine: Another dipeptide with similar properties but different amino acid sequence.
DL-Valyl-DL-alanine: A dipeptide composed of valine and alanine, with different chemical and biological properties.
DL-Glycyl-DL-serine: A dipeptide composed of glycine and serine, with distinct structural and functional characteristics.
Uniqueness: DL-Seryl-DL-alanine is unique due to the presence of both D- and L- forms of serine and alanine, which gives it distinct chemical and biological properties
特性
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(6(11)12)8-5(10)4(7)2-9/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMZMUVNKEENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13390470.png)
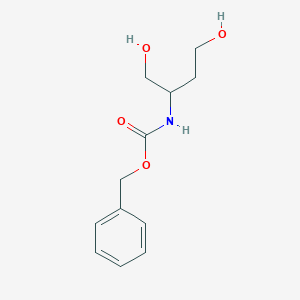
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)
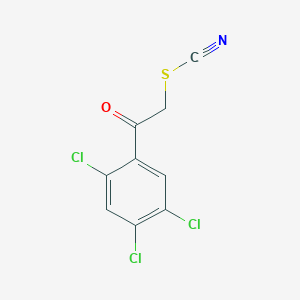
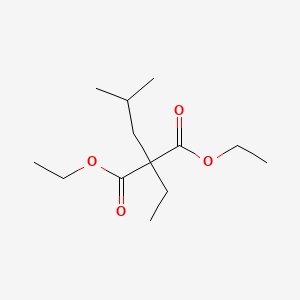
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
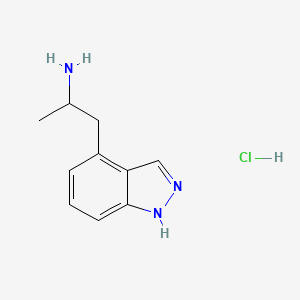
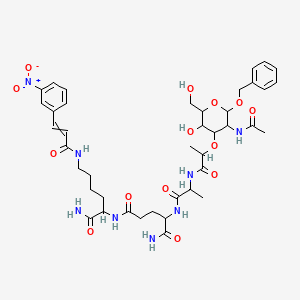

![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
